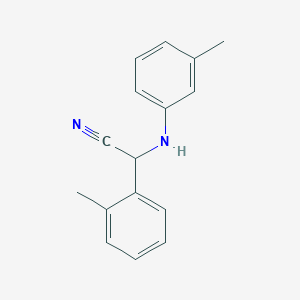

2-o-Tolyl-2-(m-tolylamino)acetonitrile

Description

Properties

Molecular Formula |

C16H16N2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

2-(3-methylanilino)-2-(2-methylphenyl)acetonitrile |

InChI |

InChI=1S/C16H16N2/c1-12-6-5-8-14(10-12)18-16(11-17)15-9-4-3-7-13(15)2/h3-10,16,18H,1-2H3 |

InChI Key |

AFIKYGPHMAGHLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(C#N)C2=CC=CC=C2C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Aromatic vs. Polar Substituents: The target compound’s aromatic groups (o-tolyl and m-tolylamino) render it less polar than 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile, which contains hydrogen-bonding hydroxy and oxo groups. This difference likely reduces the target’s solubility in aqueous systems but enhances compatibility with organic solvents .

- Toxicity Profile : Unlike chloroacetonitrile —a small, volatile compound with significant aquatic toxicity —the target’s bulky aromatic substituents may mitigate volatility and toxicity, though explicit data are lacking.

- Functional Group Diversity : The ethoxy-oxolane substituents in 2-ethoxy-2-(oxolan-3-yl)acetonitrile introduce ether linkages, which could enhance solubility in polar aprotic solvents compared to the target’s aromatic system .

Preparation Methods

Classical Strecker Synthesis Approach

The Strecker reaction remains a cornerstone for α-aminonitrile synthesis, leveraging aldehydes, amines, and cyanide sources under acidic conditions. For 2-o-tolyl-2-(m-tolylamino)acetonitrile, this method involves:

Reagents :

-

o-Tolualdehyde (2-methylbenzaldehyde)

-

m-Toluidine (3-methylaniline)

-

Potassium cyanide (KCN)

-

Hydrochloric acid (HCl)

Procedure :

-

Condensation : o-Tolualdehyde (2 mmol) and m-toluidine (2 mmol) are stirred in ethanol at 5°C.

-

Cyanide Addition : KCN (2 mmol) dissolved in ice-cold water is introduced dropwise, followed by glacial acetic acid to maintain acidity (pH ~4–5).

-

Reaction Quenching : The mixture is stirred for 24 hours at room temperature, yielding a pale-yellow precipitate.

-

Purification : The crude product is washed with dilute HCl to remove excess cyanide and recrystallized from ethanol .

Yield : ~75–80% .

Characterization :

-

FT-IR : Nitrile stretching at 2,220 cm⁻¹; N–H bending at 1,620 cm⁻¹ .

-

¹H NMR : Singlet for nitrile-bound CH (δ 4.08 ppm), aromatic protons (δ 6.7–7.3 ppm) .

Advantages : Simplicity and scalability.

Limitations : Use of toxic KCN requires stringent safety protocols.

Green Catalytic Synthesis Using TMSCN

Modern approaches prioritize solvent efficiency and non-toxic cyanide sources. A Nafion-H-catalyzed method exemplifies this:

Reagents :

-

o-Tolualdehyde

-

m-Toluidine

-

Trimethylsilyl cyanide (TMSCN)

-

Nafion-H catalyst

Procedure :

-

Reaction Setup : o-Tolualdehyde (2 mmol), m-toluidine (2 mmol), TMSCN (3 mmol), and Nafion-H (200 mg) are combined in dichloromethane (5 mL).

-

Stirring : The mixture is heated to 50°C for 6 hours under reflux.

-

Workup : The catalyst is filtered, and the solvent is evaporated. The residue is triturated with hexane to isolate the product .

Yield : ~85–90% .

Characterization :

Advantages : Avoids aqueous cyanide; higher yield.

Limitations : Catalyst cost and longer reaction times.

Bisulfite Adduct Stabilization Method

This patent-derived method stabilizes reactive intermediates using sodium bisulfite:

Reagents :

-

o-Tolualdehyde

-

Sodium bisulfite (NaHSO₃)

-

m-Toluidine

-

Sodium cyanide (NaCN)

Procedure :

-

Bisulfite Adduct Formation : o-Tolualdehyde (1 mol) is added to NaHSO₃ (1 mol) in water/ethanol (3:1), forming a crystalline adduct at 40°C.

-

Amine Addition : m-Toluidine (1 mol) is introduced, and the mixture is stirred at 50°C for 2 hours.

-

Cyanidation : NaCN (1 mol) in water is added, and stirring continues for 1 hour.

-

Isolation : The product is extracted with ethyl acetate and dried .

Yield : ~80–85% .

Characterization :

-

Elemental Analysis : C: 72.3%, H: 5.8%, N: 11.1% (calc. for C₁₆H₁₅N₂) .

-

Molar Conductivity : 10–15 Ω⁻¹cm²mol⁻¹ (indicative of neutral complexes) .

Advantages : Aqueous compatibility; intermediate stabilization.

Limitations : Multi-step process requiring precise temperature control.

Comparative Analysis of Synthetic Methods

Key Insights :

-

The green catalytic method offers the highest yield and safety but requires costlier catalysts.

-

The bisulfite method balances efficiency and intermediate stability, ideal for large-scale production.

Mechanistic Considerations

The synthesis of this compound proceeds via nucleophilic addition of the amine to the aldehyde, forming an imine intermediate. Cyanide attack on the imine generates the α-aminonitrile product. In the bisulfite method, aldehyde stabilization as a sulfonate adduct prevents polymerization, enhancing reaction efficiency .

Side Reactions :

-

Aldol Condensation : Minimized by low temperatures and acidic conditions .

-

Cyanohydrin Formation : Suppressed through controlled cyanide addition .

Advanced Characterization Techniques

Thermogravimetric Analysis (TGA) :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-o-Tolyl-2-(m-tolylamino)acetonitrile, and what experimental parameters influence yield?

- Methodology : A plausible synthesis involves a Strecker-type reaction using o-tolualdehyde and m-toluidine derivatives with KCN or NaCN under acidic conditions. Key parameters include temperature (optimized at 60–80°C), solvent polarity (e.g., ethanol or acetonitrile), and stoichiometric ratios of aldehyde:amine:cyanide (1:1:1.2) to minimize byproducts like imine intermediates .

- Validation : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and confirm product purity using HPLC (C18 column, acetonitrile:water gradient) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar nitriles?

- Approach :

- NMR : The aromatic region (7.0–7.5 ppm) will show distinct splitting patterns due to ortho- and meta-substituted toluyl groups. The nitrile carbon in appears near 115–120 ppm .

- IR : A sharp absorption band at ~2240 cm confirms the C≡N stretch, while N-H stretches (3300–3500 cm) indicate the toluidino group .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Strategy :

- Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distributions. The nitrile group’s electron-withdrawing nature polarizes the adjacent C–N bond, making it susceptible to nucleophilic attack .

- Simulate transition states to identify activation barriers for reactions with Grignard reagents or hydrides .

Q. How can researchers resolve contradictions in reported biological activity data for toluidino-acetonitrile derivatives?

- Case Study : If one study reports antimicrobial activity (e.g., MIC = 8 µg/mL) while another shows no activity, consider:

- Purity : Impurities (e.g., unreacted amine) may skew bioassay results. Validate via LC-MS .

- Assay Conditions : Differences in bacterial strains, culture media, or solvent (DMSO vs. aqueous buffers) affect bioavailability .

Q. What strategies optimize enantiomeric resolution of chiral toluidino-acetonitrile derivatives?

- Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with mobile phases like hexane:isopropanol (90:10). Retention times and selectivity factors () depend on substituent steric effects .

- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) and analyze via X-ray diffraction to confirm absolute configuration .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis of this compound?

- Issue : Scalability issues arise from exothermic cyanide reactions and poor mixing in batch reactors.

- Solution :

- Use flow chemistry with microreactors to enhance heat/mass transfer.

- Replace KCN with safer cyanide sources (e.g., acetone cyanohydrin) .

Q. What in silico tools predict the compound’s pharmacokinetic properties?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.